(E)-2-Amino-2-(4-fluorophenyl)ethenesulfonyl fluoride
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Overview
Description
(E)-2-Amino-2-(4-fluorophenyl)ethenesulfonyl fluoride is a chemical compound characterized by the presence of an amino group, a fluorophenyl group, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Amino-2-(4-fluorophenyl)ethenesulfonyl fluoride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethylamine.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Sulfonylation: The amine is subsequently reacted with sulfonyl chloride to introduce the sulfonyl fluoride group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include maintaining optimal reaction temperatures and using catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Amino-2-(4-fluorophenyl)ethenesulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-2-Amino-2-(4-fluorophenyl)ethenesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-Amino-2-(4-fluorophenyl)ethenesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: Shares the fluorophenyl group but lacks the sulfonyl fluoride group.
α-Trifluoromethylstyrene derivatives: Contains fluorine atoms but differs in the overall structure and functional groups.
Uniqueness
(E)-2-Amino-2-(4-fluorophenyl)ethenesulfonyl fluoride is unique due to the presence of both the amino group and the sulfonyl fluoride group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-amino-2-(4-fluorophenyl)ethenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2S/c9-7-3-1-6(2-4-7)8(11)5-14(10,12)13/h1-5H,11H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJNMUFFYBJGTG-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CS(=O)(=O)F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\S(=O)(=O)F)/N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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